molecular formula C8H11BrN2O2 B1444405 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine CAS No. 947249-15-2

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine

Cat. No.: B1444405
CAS No.: 947249-15-2
M. Wt: 247.09 g/mol
InChI Key: TWZMRSWMUHNYBC-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience . It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.


Synthesis Analysis

The synthesis of this compound involves several steps, starting from the reaction of 2-bromo-5-methoxypyridine with ethylene glycol in the presence of potassium carbonate to form 2-(2-hydroxyethoxy)-5-bromopyridine. This intermediate is then reacted with 2-methoxyethyl chloride in the presence of potassium carbonate to form 2-(2-(2-methoxyethoxy)ethoxy)-5-bromopyridine. Finally, the last step involves the reaction of 2-(2-(2-methoxyethoxy)ethoxy)-5-bromopyridine with methyl iodide to form this compound.


Molecular Structure Analysis

The molecular formula of this compound is C9H12BrNO3 . The molecular weight is 262.1 g/mol . The InChI Key is KCKAUDGEGPHMQE-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 288.7±40.0 °C . The density is predicted to be 1.407±0.06 g/cm3 . The pKa is predicted to be 1.70±0.10 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans : A comprehensive review on the formation, biological effects, and potential toxicity of polybrominated dibenzo-p-dioxins and dibenzofurans, highlighting the chemical reactions in the presence of bromine and the implications for environmental and human health (Mennear & Lee, 1994).

  • Hybrid Catalysts in Synthesis : This review focuses on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating the importance of innovative catalysts in the synthesis of complex organic structures which could be related to the methodologies used for synthesizing compounds like 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine (Parmar, Vala, & Patel, 2023).

  • Regioselectivity in Bromination : A study on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which could provide insights into the bromination processes relevant to the synthesis of brominated pyridine derivatives, indicating the importance of understanding chemical reactivity and selectivity in synthetic chemistry (Thapa, Brown, Balestri, & Taylor, 2014).

Potential Applications and Insights

  • Pyrrolidine in Drug Discovery : Discusses the utility of pyrrolidine scaffolds in medicinal chemistry, highlighting the versatility of nitrogen heterocycles in the development of new therapeutics. While not directly related to this compound, this paper underscores the importance of heterocyclic compounds in pharmaceuticals (Li Petri et al., 2021).

  • Conversion of Plant Biomass to Furan Derivatives : This review outlines the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, suggesting the broad applicability of such chemical processes in sustainable materials science, which could be analogous to the exploration of novel reactions and applications for pyridine derivatives (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

As a selective antagonist of mGluR5, 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine has been found to improve cognitive function in animal models of Fragile X syndrome and autism spectrum disorders.

Safety and Hazards

The safety information for 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine includes GHS07 Pictograms, with the signal word "Warning" . Hazard statements include H315 - H319 - H335 . Precautionary statements include P302 + P352 - P305 + P351 + P338 . The hazard classifications are Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Properties

IUPAC Name

5-bromo-3-(2-methoxyethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZMRSWMUHNYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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